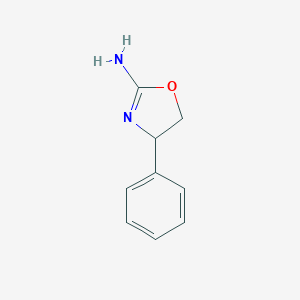

4-苯基-4,5-二氢-1,3-噁唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine” is a chemical compound with the molecular formula C9H10N2O . It is a derivative of oxazole, a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom .

Synthesis Analysis

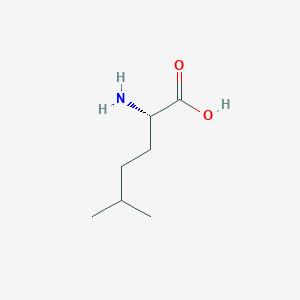

The synthesis of oxazole derivatives has been a topic of interest in organic chemistry . The Van Leusen Oxazole Synthesis is a well-known method for the synthesis of oxazoles . This method involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes to give 5-aryloxazoles . Another method involves the reaction of arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine .Molecular Structure Analysis

The molecular structure of “4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine” consists of a five-membered oxazole ring attached to a phenyl group . The oxazole ring contains an oxygen atom and a nitrogen atom .Chemical Reactions Analysis

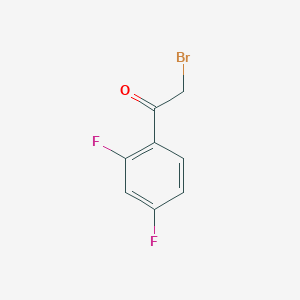

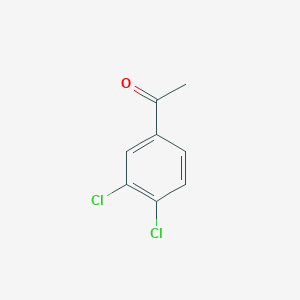

Oxazoles can undergo a variety of chemical reactions. For instance, they can be arylated at both the C-5 and C-2 positions . The choice of solvent can influence the regioselectivity of this reaction . Oxazoles can also be synthesized from α-bromo ketones and amines via a CO2/photoredox-cocatalyzed tandem oxidative cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine” include a molecular weight of 162.188 g/mol . It has a density of 1.264 g/cm3 and a boiling point of 291.795°C at 760 mmHg .科学研究应用

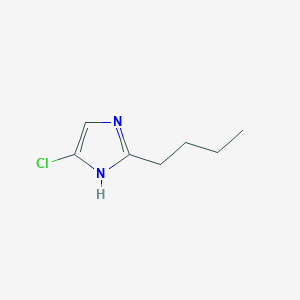

Therapeutic Potential of Imidazole Containing Compounds

Field

Medicinal Chemistry

Application

Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .

Method of Application

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biological Activities of Oxazole Derivatives

Field

Pharmaceutical Chemistry

Application

Oxazole is a heterocycle of the five-membered ring which is composed of oxygen and nitrogen atoms at first and third positions, respectively .

Method of Application

A wide range of biological actions is associated with oxazole containing compounds, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic and antioxidant properties .

Results

In the last few years, reports of biologically active compounds containing heterocyclic rings have drawn great attention from medicinal chemists. Oxazole is one of the major biologically active scaffolds found so far .

Rapid Synthesis of Oxazolines and Their Heterogeneous Oxidation to Oxazoles

Field

Organic & Biomolecular Chemistry

Application

Oxazolines and oxazoles are important biological scaffolds present within many natural products . A rapid flow synthesis of oxazolines and their oxidation to the corresponding oxazoles is reported .

Method of Application

The oxazolines are prepared at room temperature in a stereospecific manner, with inversion of stereochemistry, from β-hydroxy amides using Deoxo-Fluor® . The corresponding oxazoles can then be obtained via a packed reactor containing commercial manganese dioxide .

Results

This approach greatly improved the safety profile of the reaction compared to the batch synthesis, as well as providing pure products without need for additional purification .

Biological Activities of Oxazole Derivatives

Application

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities .

Method of Application

Substitution pattern in oxazole derivatives play a pivotal role in delineating the biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .

Results

Oxazoles and its derivatives are a part of a number of medicinal compounds which includes aleglitazar (antidiabetic), ditazole (platelets aggregation inhibitor), mubritinib (tyrosine kinase inhibitor), and oxaprozin (COX-2 inhibitor) .

Versatile Approach for the Synthesis, Characterization of Oxazole Derivatives

Field

Chemical Synthesis

Application

The synthesis and characterization of oxazole derivatives have been explored .

Method of Application

The structural activity relationship (SAR) of the synthesized compounds shows potential antibacterial and antifungal activity .

Results

The synthesized oxazole derivatives have shown potential in antibacterial and antifungal applications .

未来方向

属性

IUPAC Name |

4-phenyl-4,5-dihydro-1,3-oxazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFPLELNWIASCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)N)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442986 |

Source

|

| Record name | Rexamino | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine | |

CAS RN |

52883-35-9 |

Source

|

| Record name | Rexamino | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-N-[4-methyl-2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-6-yl]pentadecanamide](/img/structure/B29680.png)